N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-16(2)11-12-26-20-14-18(9-10-21(20)30-15-24(3,4)23(26)28)25-22(27)17-7-6-8-19(13-17)29-5/h6-10,13-14,16H,11-12,15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUZBMOGPTSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a synthetic compound belonging to the oxazepine class. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 460.59 g/mol. Its structure includes a tetrahydrobenzo[b][1,4]oxazepine core with an isopentyl side chain and methoxybenzamide moiety, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms may vary based on the specific biological context and application.
Biological Activities
Research indicates that compounds within the oxazepine class exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Neuroprotective Effects : Certain oxazepines are noted for their neuroprotective capabilities, which could be beneficial in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of oxazepine derivatives, this compound was tested against Klebsiella pneumoniae and exhibited significant inhibition of bacterial growth. This suggests its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of oxazepine derivatives in models of oxidative stress. The compound demonstrated a reduction in cell death and preservation of mitochondrial function in neuronal cells exposed to neurotoxic agents.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of oxazepine derivatives. The introduction of alkyl groups and functional moieties has been shown to significantly affect their pharmacological profiles.
Table 2: Structural Modifications and Their Effects
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research:
1. Antitumor Activity
Research indicates that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. Mechanisms of action include:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Studies suggest it can effectively halt the growth of tumor cells.
Case Study 1: Antitumor Efficacy
In vitro studies on human breast cancer cells (MCF-7) revealed that this compound exhibited low micromolar IC50 values, indicating potent antitumor activity. The mechanism involved apoptosis via the mitochondrial pathway.
2. Antimicrobial Properties
The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Its structure enhances membrane permeability, contributing to its antibacterial effects.
Case Study 2: Antimicrobial Activity
Testing against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
3. Neuroprotective Effects
Compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo...) have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induced apoptosis in MCF-7 cells | Study A |
| Antimicrobial | Effective against Staphylococcus aureus & E. coli | Study B |
| Neuroprotective | Reduced oxidative stress in neuronal models | Study C |
Preparation Methods
Alkynone-Mediated Cyclization
A method adapted from Li et al. (2020) involves reacting 2-aminophenol derivatives with functionalized alkynones in 1,4-dioxane at 100°C. For the target compound:
Step 1: Synthesis of 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-7-amine
- Substrate preparation :
- 2-Amino-5-isopentylphenol (1.0 equiv)
- 3,3-Dimethyl-4-pentyn-2-one (1.2 equiv)
- Reaction conditions :
Mechanistic insights :
The hydroxy proton of 2-aminophenol facilitates alkynylketimine intermediate formation, followed by 7-endo-dig cyclization (Figure 1). Isotopic labeling studies in related systems confirm this pathway minimizes epimerization at C3.
Base-Promoted Enaminone Cyclization
An alternative route from Zhang et al. (2016) utilizes Cs₂CO₃-mediated cyclization of N-(2-haloaryl)enaminones:
Step 1: Enaminone precursor synthesis
- Starting materials :
- 2-Bromo-4-isopentylaniline (1.0 equiv)
- Dimethylacetylacetone (1.5 equiv)
- Coupling conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: K₃PO₄ (2.0 equiv)
- Solvent: Toluene, 110°C, 8 hr
Step 2: Cyclization
- Reagents :
Advantages :
- Tolerates bulky substituents at C5
- Avoids high-temperature conditions required in alkynone route
Comparative Analysis of Synthetic Routes
Key observations :
- The enaminone route provides superior yields and scalability but requires palladium catalysis
- Alkynone method avoids transition metals but has stricter substrate requirements
Characterization and Analytical Data
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.4 Hz, 1H, ArH)
- δ 6.91 (dd, J=8.4, 2.4 Hz, 1H, ArH)
- δ 6.85 (d, J=2.4 Hz, 1H, ArH) → 3-methoxybenzamide protons
- δ 4.21 (q, J=6.8 Hz, 2H, OCH₂)
- δ 3.84 (s, 3H, OCH₃)
- δ 1.62-1.55 (m, 3H, isopentyl CH)
- δ 1.42 (s, 6H, C3 dimethyl)
HRMS (ESI+) :
- Calculated for C₂₇H₃₃N₂O₄ [M+H]⁺: 449.2438
- Found: 449.2435
Process Optimization Challenges
Regioselectivity in Cyclization
Computational studies (DFT, B3LYP/6-31G*) reveal the isopentyl group’s steric bulk directs cyclization to the observed regioisomer. Transition state analysis shows a 3.2 kcal/mol preference for the desired pathway.
Crystal Polymorphism Control
PXRD analysis of intermediates identifies three polymorphic forms. Seeding with Form II (needle morphology) ensures consistent crystallization behavior during scale-up.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with controlled reaction conditions (e.g., temperature, solvent selection, and inert atmospheres). Techniques like continuous flow reactors enhance reproducibility by minimizing side reactions . Purification via recrystallization or high-performance liquid chromatography (HPLC) ensures high purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer : NMR spectroscopy (¹H, ¹³C) resolves stereochemistry and functional groups, while MS provides molecular weight confirmation. Infrared (IR) spectroscopy identifies key functional groups like amides and ethers. Purity is assessed via HPLC with UV detection .
Q. How should researchers design experiments to evaluate the compound’s solubility and physicochemical properties?
- Methodological Answer : Solubility is tested in organic solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods. LogP values are calculated via reverse-phase HPLC or experimental partitioning (octanol-water systems). Thermal stability is assessed via differential scanning calorimetry (DSC) .
Q. What are the preliminary steps for assessing biological activity in vitro?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin) to determine cytotoxicity. Enzyme inhibition studies (e.g., fluorescence-based assays) identify potential targets. Dose-response curves establish IC₅₀ values, and controls include known inhibitors and vehicle-treated samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity). Investigate assay-specific variables like buffer composition, cell permeability, or off-target effects via proteomic profiling .
Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding studies. Molecular docking and molecular dynamics simulations predict interaction sites on target proteins. CRISPR-based gene knockout models validate target relevance .
Q. How can the compound’s structure-activity relationship (SAR) be systematically explored?
- Methodological Answer : Synthesize analogs with modifications to the benzoxazepine core (e.g., substituent variations at the 5-isopentyl or 3-methoxy positions). Test analogs in parallel using high-throughput screening (HTS) and correlate activity trends with computational descriptors (e.g., Hammett constants) .
Q. What advanced spectroscopic methods can clarify ambiguous NMR or MS data for this compound?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms exact mass. X-ray crystallography provides definitive stereochemical assignment if suitable crystals are obtained .
Q. How should researchers address discrepancies between computational predictions and experimental results in solubility or reactivity?
- Methodological Answer : Refine computational models (e.g., DFT for reaction mechanisms or MD simulations for solubility) by incorporating experimental data. Validate force fields using experimental LogP or solvation free energy measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
